Hovenidulcioside B2

Structural Biology SAR Studies Natural Product Isolation

Select Hovenidulcioside B2 (monoglycoside) over Hovenidulcioside B1 (diglycoside) when your assay demands intracellular target engagement or transcellular permeability. B2's lower PSA (178.28 vs. 237.20 Ų), higher logP (3.15 vs. 2.21), and positive bioavailability prediction make it the clearly superior candidate for Caco-2, PAMPA, and oral glucose/lipid metabolism studies. The identical aglycone core (hovenidulcigenin B) enables clean matched-pair SAR against B1. Verify identity upon receipt via the 41–47 °C melting-point gap (B2: 133–136 °C; B1: 177–180 °C) using a standard melting-point apparatus.

Molecular Formula C38H60O12
Molecular Weight 708.9 g/mol
CAS No. 174902-17-1
Cat. No. B070235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHovenidulcioside B2
CAS174902-17-1
Synonymshovenidulcioside B2
Molecular FormulaC38H60O12
Molecular Weight708.9 g/mol
Structural Identifiers
SMILESCC1CC(OC1=O)CC(C(C)C2CCC3C4(CCC(C(C4CCC3(C25CC(=O)OC5)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)OC(=O)C
InChIInChI=1S/C38H60O12/c1-19-14-22(48-33(19)45)15-24(47-21(3)40)20(2)23-8-9-27-36(6)12-11-28(50-34-32(44)31(43)30(42)25(17-39)49-34)35(4,5)26(36)10-13-37(27,7)38(23)16-29(41)46-18-38/h19-20,22-28,30-32,34,39,42-44H,8-18H2,1-7H3/t19-,20-,22+,23-,24+,25-,26+,27-,28+,30-,31+,32-,34+,36+,37-,38+/m1/s1
InChIKeyZWAMUWXPVAELPG-HRVCMFSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hovenidulcioside B2 (CAS 174902-17-1) Procurement Guide: Structural Identity and Baseline Characteristics


Hovenidulcioside B2 (CAS 174902-17-1) is a methyl-migrated 16,17-seco-dammarane triterpene monoglycoside bearing a single β-D-glucopyranosyl moiety, classified within the diterpene glycoside family [1]. Isolated from the seeds and fruit of Hovenia dulcis Thunb. (Japanese raisin tree) [2], it possesses a molecular formula of C38H60O12 and an average molecular weight of 708.88 g/mol [3]. The compound exhibits a melting point range of 133–136 °C (aq. MeOH) and a specific optical rotation of [α]25D −6.0° (c 0.1, MeOH) [4]. As a reference standard, its complete 1H and 13C NMR assignments have been established by Yoshikawa et al. through 2D NMR and X-ray crystallographic correlation, confirming the absolute stereochemistry [5].

Why Hovenidulcioside B2 Cannot Be Substituted by Hovenidulcioside B1: The Monoglycoside vs. Diglycoside Divide


Substituting Hovenidulcioside B2 with its closest analog, Hovenidulcioside B1 (CAS 174902-16-0), introduces a critical structural confounding factor: B2 possesses a single β-D-glucopyranosyl unit (monoglycoside), whereas B1 bears an additional terminal α-L-rhamnose residue linked to the inner glucose, forming a disaccharide chain (diglycoside) [1]. This difference in glycosylation pattern is not trivial; it drives a 17% increase in molecular weight (708.88 vs. 855.02 g/mol) and profoundly alters multiple physicochemical properties that govern experimental handling, membrane permeability, and pharmacokinetic behavior [2]. Treating these two compounds as interchangeable ignores the well-established principle that sugar chain composition directly modulates solubility, lipophilicity, hydrogen-bonding capacity, and polar surface area—each of which independently affects dissolution kinetics, passive diffusion, and in vitro assay compatibility [3]. The quantitative evidence below establishes precisely where B2 and B1 diverge, enabling informed compound selection for specific experimental contexts.

Quantitative Differentiation Evidence for Hovenidulcioside B2: Head-to-Head Comparison with Hovenidulcioside B1


Molecular Weight and Chemical Formula: B2 Is 17% Lighter Than B1

Hovenidulcioside B2 (C38H60O12) possesses a molecular weight of 708.88 g/mol, which is 146.14 g/mol (17.1%) lower than that of Hovenidulcioside B1 (C44H70O16, 855.02 g/mol) [1]. This mass difference arises exclusively from the absence of a terminal α-L-rhamnose (C6H10O4, 146.14 Da) in B2's glycosidic chain. For procurement decisions involving molarity-based calculations, this mass difference directly translates to a corresponding adjustment in the mass required to achieve equimolar concentrations; researchers using B2 versus B1 at the same mass concentration will be working at approximately 20.6% higher molarity, which may significantly confound dose-response interpretation [2].

Structural Biology SAR Studies Natural Product Isolation

Polar Surface Area Divergence: B2 (178.28 Ų) vs. B1 (237.20 Ų)

Hovenidulcioside B2 exhibits a calculated topological polar surface area (tPSA) of 178.28 Ų, compared to 237.20 Ų for Hovenidulcioside B1 [1]. This represents a 58.92 Ų (24.8%) reduction in PSA for B2, driven by the deletion of the rhamnose residue which contributes three additional hydroxyl groups. Concurrently, B2 has only 4 hydrogen bond donors and 9 hydrogen bond acceptors, versus 6 donors and 13 acceptors for B1 [2]. The combination of lower PSA, fewer HBD, and fewer HBA for B2 predicts improved passive membrane permeability relative to B1. Importantly, B2's PSA falls within a range more amenable to oral absorption (relative to the Veber threshold of ≤140 Ų), while B1's PSA of 237 Ų categorically exceeds this value and additionally fails the ChemAxon bioavailability filter, which B2 passes [3].

Drug Design Membrane Permeability ADME Prediction

Lipophilicity Contrast: B2 Is 5.6× More Lipophilic Than B1 by ALOGPS logP

Hovenidulcioside B2 displays an ALOGPS-predicted logP of 3.15, while Hovenidulcioside B1 yields a substantially lower ALOGPS-predicted logP of 2.21 [1]. This 0.94 log unit difference corresponds to B2 being approximately 8.7-fold more lipophilic (logP shift of ~0.94 → roughly 8.7× greater octanol/water partition). The higher logP of B2 is consistent with its reduced glycosylation: one fewer sugar unit diminishes hydrogen bonding capacity with water and reduces the compound's overall polarity. An experimental logP value of 3.28 (chemsrc) corroborates the ALOGPS prediction [2]. This lipophilicity difference operates in the opposite direction to the aqueous solubility trend: B2's higher logP means it will partition more readily into organic solvents and biological membranes, but its aqueous solubility is correspondingly lower [3].

Lipophilicity Partition Coefficient Formulation Development

Aqueous Solubility: B2 (0.012 g/L) Is 5.6× Less Soluble Than B1 (0.067 g/L)

Hovenidulcioside B2 has an ALOGPS-predicted aqueous solubility of 0.012 g/L (~16.9 μM), whereas Hovenidulcioside B1 demonstrates an ALOGPS-predicted solubility of 0.067 g/L (~78.4 μM) [1]. The experimentally estimated water solubility for B2 is even lower at 0.023 mg/L (0.000023 g/L, ~0.032 μM) [2], although this estimate should be interpreted with caution as it derives from a fragrance/flavor database rather than a dedicated solubility measurement. Regardless, the direction of the difference is consistent: B2's reduced glycosylation (fewer free hydroxyl groups) yields a less water-soluble compound. The logS (ALOGPS) values quantify this gap: B2 logS = −4.8 versus B1 logS = −4.1, a ΔlogS of +0.7 units [3].

Solubility Formulation In Vitro Assay Design

Melting Point Disparity: B2 (133–136 °C) Melts 41–47 °C Lower Than B1 (177–180 °C)

The experimentally determined melting point of Hovenidulcioside B2 is 133–136 °C (from aqueous methanol) [1], while Hovenidulcioside B1 melts at a significantly higher range of 177–180 °C [2]. This 41–47 °C difference reflects the increased intermolecular hydrogen bonding network afforded by B1's additional sugar moiety, which stabilizes the crystal lattice. From a quality-control standpoint, this melting point range provides a straightforward identity verification parameter: a simple melting point apparatus can distinguish B2 from B1 without requiring NMR or MS instrumentation. Additionally, the lower melting point of B2 may confer practical advantages for thermal stability-sensitive formulations or for analytical methods requiring analyte volatility (e.g., GC-MS compatibility, though derivatization would still be necessary for these saponins) [3].

Thermal Analysis Purity Assessment Crystallinity

Histamine Release Inhibition: Class-Level Anti-Allergic Activity at 10⁻⁴ M

In the primary characterization study by Yoshikawa et al. (1996), Hovenidulcioside B2 was demonstrated to inhibit histamine release from rat peritoneal exudate cells induced by both compound 48/80 and calcium ionophore A-23187 at a concentration of 10⁻⁴ M [1]. The same study reported that Hovenidulciosides A1, A2, and B1 exhibited comparable inhibitory activity under identical conditions, indicating that the core methyl-migrated 16,17-seco-dammarane scaffold, rather than the specific glycosylation pattern, is the primary pharmacophore for histamine release inhibition [2]. While quantitative IC₅₀ values for individual congeners were not provided in the abstract, the symposium proceedings and subsequent review articles consistently cite all four hovenidulciosides as possessing significant anti-histamine release activity [3]. This class-level equivalence means that for histamine release inhibition per se, B2 does not offer a potency advantage over B1; the rationale for selecting B2 over B1 must therefore rest on the physicochemical differentiation factors described above rather than on differential target engagement in this assay.

Anti-allergic Mast Cell Degranulation Histamine Release

Optimal Application Scenarios for Hovenidulcioside B2 Based on Quantitative Differentiation Evidence


Cell-Based and Tissue Permeability Assays Where Passive Membrane Diffusion Is Critical

For intracellular target engagement studies or transcellular permeability assays (e.g., Caco-2 monolayer, PAMPA), Hovenidulcioside B2 is the preferred choice over Hovenidulcioside B1. B2's lower polar surface area (178.28 vs. 237.20 Ų), higher lipophilicity (logP 3.15 vs. 2.21), and positive bioavailability prediction (Yes vs. No) collectively suggest superior passive membrane penetration, which is essential for accessing intracellular targets [1]. In contrast, B1's diglycosidic structure, with six hydrogen bond donors and a PSA exceeding 200 Ų, is more likely to be restricted to the extracellular space, potentially producing false-negative results in permeability-limited assay formats [2].

Structure-Activity Relationship (SAR) Studies Focusing on Glycosylation-Dependent Pharmacology

The defined structural difference between B2 (monoglycoside) and B1 (diglycoside with terminal α-rhamnose) makes B2 an essential tool for SAR programs investigating how incremental glycosylation modulates bioactivity, solubility, and target engagement within the dammarane saponin family [1]. Because the aglycone core (hovenidulcigenin B) is identical between B2 and B1, any differential effect observed in paired experiments can be attributed specifically to the presence or absence of the rhamnose appendage, providing clean mechanistic insight [2]. This matched-pair design is far more informative than comparing B2 against structurally unrelated saponins such as hodulosides or gymnemic acids [3].

Lipid Metabolism and Metabolic Syndrome Research Leveraging Predicted Oral Bioavailability

For in vivo or ex vivo studies of glucose/lipid metabolism where oral bioavailability is a relevant consideration, Hovenidulcioside B2's favorable bioavailability prediction (ChemAxon: Yes) relative to B1 (Bioavailability: No) positions it as the more translationally relevant candidate for pharmacological investigation [1]. Although direct in vivo pharmacokinetic data comparing B2 and B1 are not available in the public literature, the in silico prediction provides a rational basis for prioritizing B2 in preclinical metabolic disease models where oral absorption is anticipated to be a limiting factor [2].

Quality Control and Batch Identity Verification Using Melting Point as a Rapid Discriminator

The 41–47 °C melting point gap between B2 (133–136 °C) and B1 (177–180 °C) provides a convenient, instrumentation-light method for verifying compound identity upon receipt from vendors [1]. Laboratories that procure both B2 and B1 for comparative studies can use a simple melting point apparatus to confirm that each batch corresponds to the expected glycosylation variant, reducing the risk of mislabeling that could compromise multi-month SAR campaigns [2]. This differential is also valuable for purity assessment: broad or depressed melting ranges may indicate residual solvent or the presence of mixed glycosylation products [3].

Quote Request

Request a Quote for Hovenidulcioside B2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.